molecular formula C8H7ClF2O B1359687 1-Chloro-2-(difluoromethoxy)-4-methylbenzene CAS No. 1225665-64-4

1-Chloro-2-(difluoromethoxy)-4-methylbenzene

Cat. No.: B1359687
CAS No.: 1225665-64-4
M. Wt: 192.59 g/mol
InChI Key: MSQWWFRWHKYEAU-UHFFFAOYSA-N
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Description

1-Chloro-2-(difluoromethoxy)-4-methylbenzene is an organic compound with the molecular formula C8H7ClF2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a difluoromethoxy group, and a methyl group

Scientific Research Applications

1-Chloro-2-(difluoromethoxy)-4-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-Chloro-2-(difluoromethoxy)-4-methylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenol with chlorodifluoromethane in the presence of a base, followed by chlorination. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile

    Temperature: 50-80°C

    Reaction Time: 12-24 hours

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Chloro-2-(difluoromethoxy)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The difluoromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and methoxy-substituted compounds.

Mechanism of Action

The mechanism by which 1-Chloro-2-(difluoromethoxy)-4-methylbenzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-Chloro-2-(difluoromethoxy)-4-methylbenzene can be compared with similar compounds such as:

    1-Chloro-2-(difluoromethoxy)benzene: Lacks the methyl group, resulting in different chemical and physical properties.

    1-Chloro-4-methylbenzene:

    2-Chloro-4-methylphenol: Contains a hydroxyl group instead of the difluoromethoxy group, leading to different chemical behavior.

Properties

IUPAC Name

1-chloro-2-(difluoromethoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQWWFRWHKYEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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